molecular formula C10H15N B13178422 2-{Spiro[2.5]octan-6-yl}acetonitrile

2-{Spiro[2.5]octan-6-yl}acetonitrile

Cat. No.: B13178422
M. Wt: 149.23 g/mol
InChI Key: HLJFRPQUNVCRDN-UHFFFAOYSA-N
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Description

2-{Spiro[2.5]octan-6-yl}acetonitrile is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Spiro[2.5]octan-6-yl}acetonitrile typically involves the reaction of spiro[2.5]octane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{Spiro[2.5]octan-6-yl}acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-{Spiro[2.5]octan-6-yl}acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{Spiro[2.5]octan-6-yl}acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The spirocyclic structure also contributes to its unique reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane: The parent compound without the nitrile group.

    Spiro[2.5]octan-6-ylamine: A reduced derivative of 2-{Spiro[2.5]octan-6-yl}acetonitrile.

    Spiro[2.5]octan-6-ylmethanol: An alcohol derivative of the compound.

Uniqueness

This compound is unique due to its spirocyclic structure combined with a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2-spiro[2.5]octan-6-ylacetonitrile

InChI

InChI=1S/C10H15N/c11-8-3-9-1-4-10(5-2-9)6-7-10/h9H,1-7H2

InChI Key

HLJFRPQUNVCRDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC#N)CC2

Origin of Product

United States

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